
5-(1-Benzylpiperidin-4-yl)imidazolidine-2,4-dione
Übersicht
Beschreibung
“5-(1-Benzylpiperidin-4-yl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C15H19N3O2 . It’s a molecule that consists of an imidazolidine unit linked to a benzylpiperidin-4-yl moiety .
Molecular Structure Analysis
The molecular structure of “this compound” involves an imidazolidine ring linked to a benzylpiperidin-4-yl moiety . More detailed structural analysis would require specific studies or computational modeling.Wissenschaftliche Forschungsanwendungen
Anti-Arrhythmic Activity
5-(1-Benzylpiperidin-4-yl)imidazolidine-2,4-dione derivatives have been studied for their potential anti-arrhythmic properties. In a study, the synthesis of these derivatives showed properties of class Ia anti-arrhythmic agents, according to the Vaughan Williams classification (Pękala et al., 2005).
DNA Binding and Anti-Cancer Potential
Research has shown the significant DNA binding affinity of certain imidazolidine derivatives, with implications for their use as anti-cancer drugs. In particular, derivatives such as 5-benzylideneimidazolidine-2,4-dione demonstrated a high DNA binding propensity, comparable or greater than many clinically used anticancer drugs (Shah et al., 2013).
Antidepressant Activity
Some derivatives of imidazolidine-2,4-dione, such as 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, have been found to exhibit potential antidepressant activity, with mechanisms differing from traditional antidepressants (Wessels et al., 1980).
Hypoglycemic Activity
The structural design and synthesis of certain imidazolidine derivatives have shown hypoglycemic activity, providing potential avenues for diabetes treatment. One such study focused on imidazopyridine thiazolidine-2,4-diones as novel hypoglycemic compounds (Oguchi et al., 2000).
Antibacterial Activities
Research into hybrid compounds based on imidazolidine-2,4-dione derivatives revealed notable antibacterial activities. These studies have synthesized new compounds with antibacterial effects against various bacteria (Keivanloo et al., 2020).
Serotonin Receptor and Transporter Affinity
Imidazolidine-2,4-dione derivatives have been shown to possess dual affinity for serotonin receptors and transporters, potentially enhancing their efficacy in treating conditions like depression and anxiety (Czopek et al., 2013).
Cancer Radio-Sensitization
Certain derivatives of imidazolidine-2,4-dione have been investigated as potential radio-sensitizing agents, enhancing the effectiveness of radiation therapy in cancer treatment (Reddy et al., 2010).
HIV-1 Fusion Inhibitors
Novel imidazolidine-2,4-dione derivatives have been designed and synthesized as HIV-1 fusion inhibitors, showcasing potential as new therapeutic agents against HIV (Ibrahim et al., 2020).
Zukünftige Richtungen
The future directions for research on “5-(1-Benzylpiperidin-4-yl)imidazolidine-2,4-dione” could include further exploration of its synthesis, detailed structural analysis, investigation of its reactivity, elucidation of its mechanism of action, and comprehensive evaluation of its physical and chemical properties. Additionally, its potential biological activities could be explored, given the interest in related compounds for their various biological activities .
Wirkmechanismus
Target of Action
5-(1-Benzylpiperidin-4-yl)imidazolidine-2,4-dione, a derivative of imidazolidine-2,4-dione, has been found to have a wide range of significant pharmacological or biological activities Imidazolidine-2,4-dione derivatives have been associated with anticancer, antibacterial, antifungal, anti-diabetic, anti-inflammatory, and analgesic activities .
Mode of Action
It is known that imidazolidine-2,4-dione derivatives interact with their targets, leading to changes that result in their pharmacological effects . For instance, some derivatives have shown potential as anticancer agents, suggesting they may interact with targets involved in cell proliferation and tumor suppression .
Biochemical Pathways
Given the wide range of biological activities associated with imidazolidine-2,4-dione derivatives, it can be inferred that multiple pathways may be affected . These could include pathways related to inflammation, pain perception, bacterial and fungal growth, glucose metabolism, and cell proliferation .
Pharmacokinetics
The development of new anticancer drugs with well-defined pharmacokinetic properties is a crucial aspect of medicinal chemistry . Therefore, it can be inferred that the pharmacokinetic properties of this compound would have been considered during its development.
Result of Action
Given the wide range of biological activities associated with imidazolidine-2,4-dione derivatives, it can be inferred that the compound’s action results in a variety of molecular and cellular effects . These could include the inhibition of bacterial and fungal growth, reduction of inflammation and pain, regulation of glucose metabolism, and suppression of tumor growth .
Biochemische Analyse
Biochemical Properties
5-(1-Benzylpiperidin-4-yl)imidazolidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity. This compound’s ability to interact with multiple biomolecules makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to affect the expression of genes involved in cell cycle regulation, leading to altered cell proliferation and apoptosis. Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production. These cellular effects highlight the compound’s potential as a therapeutic agent for various diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to specific sites on enzymes, leading to conformational changes that either inhibit or activate their activity. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins. These molecular mechanisms provide insights into how this compound can be used to target specific biochemical pathways and develop new therapeutic strategies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical properties and effects on cellular function. Long-term studies have also revealed that prolonged exposure to this compound can lead to adaptive changes in cells, such as altered gene expression and metabolic activity. These temporal effects are important for understanding the compound’s long-term safety and efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as organ damage or altered behavior in animal models. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels . For example, this compound can inhibit enzymes involved in the synthesis and degradation of certain metabolites, leading to changes in their concentrations within cells. These interactions highlight the compound’s potential to modulate metabolic pathways and develop new therapeutic strategies for metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells by membrane transporters or bind to intracellular proteins that facilitate its distribution. Understanding these transport and distribution mechanisms is important for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound may be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression, or to the mitochondria, where it can affect energy production and metabolic processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and developing targeted therapeutic strategies.
Eigenschaften
IUPAC Name |
5-(1-benzylpiperidin-4-yl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-14-13(16-15(20)17-14)12-6-8-18(9-7-12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H2,16,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQFPGGVSIYEGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2C(=O)NC(=O)N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



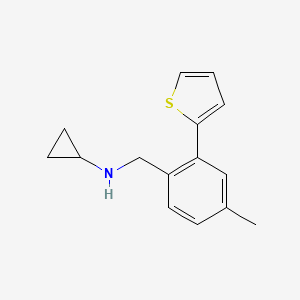
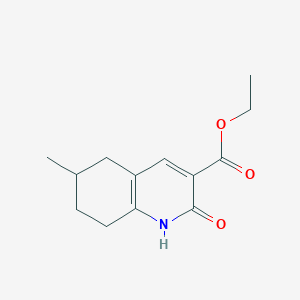

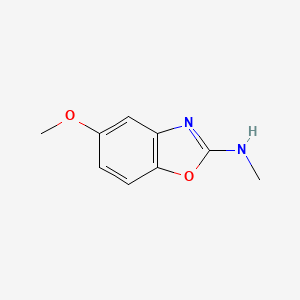
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1406071.png)

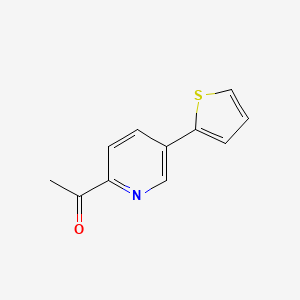

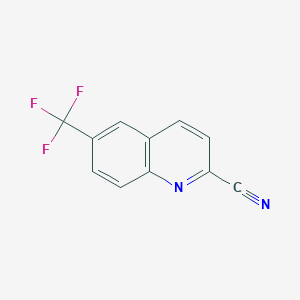

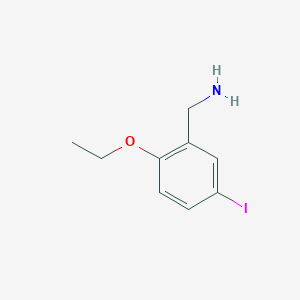

![1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1406081.png)
